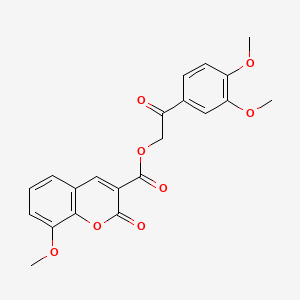

2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

This compound is a coumarin (2H-chromene-2-one) derivative featuring a 3-carboxylate ester group linked to a 2-(3,4-dimethoxyphenyl)-2-oxoethyl moiety and an 8-methoxy substituent on the coumarin core. Coumarins are renowned for their pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial properties . The structural complexity of this compound arises from its methoxy substitutions and ester linkage, which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-25-16-8-7-12(10-18(16)27-3)15(22)11-28-20(23)14-9-13-5-4-6-17(26-2)19(13)29-21(14)24/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMRHEMDORPXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action based on recent research findings.

- Molecular Formula : C21H18O8

- Molecular Weight : 398.4 g/mol

- CAS Number : 923681-21-4

Biological Activity Overview

The compound has been studied for various biological activities including:

-

Anticancer Activity

- Mechanism of Action : Research indicates that this compound may exert its anticancer effects through inhibition of specific cancer cell lines. For instance, it has shown significant cytotoxicity against A-431 and Jurkat cell lines, with IC50 values lower than those of the reference drug doxorubicin .

- Structure-Activity Relationship (SAR) : The presence of methoxy groups in the phenyl ring is crucial for enhancing cytotoxic activity. Studies have shown that modifications to this structure can either enhance or diminish its effectiveness against cancer cells .

- Antioxidant Activity

- Enzyme Inhibition

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various chromene derivatives including 2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. The results indicated:

- Significant inhibition of cell proliferation in multiple cancer cell lines.

- Enhanced activity attributed to specific structural features such as methoxy substitutions.

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity was assessed through various assays:

- DPPH Assay : The compound showed a high percentage of inhibition compared to controls.

- Iron Reduction Tests : It demonstrated effective iron-reducing ability, indicating its potential as an antioxidant agent.

Data Tables

Scientific Research Applications

Biological Activities

-

Antioxidant Activity

- Studies have shown that chromene derivatives exhibit significant antioxidant properties. The presence of methoxy groups is believed to enhance the electron-donating ability of the compound, thereby increasing its capacity to scavenge free radicals.

- A study demonstrated that similar chromene compounds effectively reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in conditions related to oxidative damage .

-

Anticancer Potential

- Research indicates that compounds containing the chromene structure can inhibit cancer cell proliferation. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .

- A specific study on related compounds highlighted their effectiveness against breast and prostate cancer cells, suggesting that 2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate may share similar properties .

-

Anti-inflammatory Effects

- The anti-inflammatory potential of chromenes has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases .

- Case studies have illustrated the efficacy of related compounds in reducing inflammation in animal models of arthritis and colitis .

Agricultural Applications

-

Pesticidal Activity

- Chromene derivatives have been explored for their pesticidal properties. Their ability to disrupt insect growth and development has been noted, positioning them as potential eco-friendly alternatives to synthetic pesticides.

- Field trials have indicated that these compounds can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

- Plant Growth Regulators

Material Science Applications

- Fluorescent Materials

- Polymer Chemistry

Case Studies

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Acid-Catalyzed Hydrolysis : Reaction with aqueous HCl produces 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (PubChem CID: 234562) .

-

Base-Catalyzed Hydrolysis : Treatment with NaOH in ethanol generates the carboxylate salt.

Transesterification reactions with alcohols (e.g., methanol, ethanol) under catalytic acidic conditions (H₂SO₄) can replace the 2-(3,4-dimethoxyphenyl)-2-oxoethyl group with other alkyl chains.

Nucleophilic Substitution at the Chromene Core

The chromene ring is susceptible to nucleophilic attack, particularly at the lactone carbonyl or the conjugated double bond:

-

Hydrazine-Induced Ring-Opening : Reaction with hydrazine hydrate in ethanol leads to cleavage of the lactone ring, forming salicylaldehyde azine derivatives (e.g., 3 in ).

-

Aminolysis : Treatment with amines (e.g., 2-(4-methoxyphenyl)ethan-1-amine) replaces the ester group with an amide, yielding carboxamide derivatives (e.g., 8 in ).

Functionalization of Methoxy Groups

The methoxy substituents on the aromatic rings participate in demethylation and electrophilic substitution:

-

Demethylation : Strong acids (e.g., HBr in acetic acid) remove methoxy groups, generating phenolic intermediates.

-

Electrophilic Aromatic Substitution : Nitration or sulfonation reactions target the electron-rich aromatic rings, though regioselectivity depends on substituent positions .

Oxidation and Reduction Reactions

-

Oxidation : The 2-oxo group can be oxidized to a dicarbonyl structure using strong oxidizing agents like KMnO₄, though this may destabilize the chromene ring.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the chromene double bond to a dihydro derivative, altering its conjugation and reactivity .

Table 1: Key Chemical Reactions and Conditions

Mechanistic Insights

-

Ester Reactivity : The electron-withdrawing effect of the chromene ring enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack .

-

Ring-Opening Pathways : Hydrazine targets the lactone carbonyl, leading to ring cleavage and subsequent dimerization .

These reactions highlight the compound’s versatility in medicinal chemistry and materials science. Further studies could explore its catalytic applications or interactions with biological targets like acetylcholinesterase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Coumarin Core

4-Methoxyphenyl 2-Oxo-2H-chromene-3-carboxylate (Compound I)

- Structure : Differs in the ester group (4-methoxyphenyl vs. 2-(3,4-dimethoxyphenyl)-2-oxoethyl) and lacks the 8-methoxy substituent.

- Dihedral Angles : The coumarin and phenyl rings form a dihedral angle of 48.04°, compared to 21.11° in 4-(octyloxy)phenyl derivatives .

- Implications : Reduced planarity in the target compound due to steric hindrance from the bulkier 2-(3,4-dimethoxyphenyl)-2-oxoethyl group may decrease conjugation, altering fluorescence and bioavailability.

4-(Decyloxy)phenyl 7-(Trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate (Compound III)

- Structure : Features a 7-trifluoromethyl group and a decyloxy chain instead of the 8-methoxy and dimethoxyphenyl groups.

- Dihedral Angle : 62.97° between coumarin and phenyl rings .

- Implications : Electron-withdrawing groups (e.g., CF₃) enhance stability and alter electronic properties, whereas long alkyl chains improve lipophilicity.

Functional Group Modifications

8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid Derivatives

- Structure: Replaces the 2-oxo group with an imino group (C=NH) .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Shares the 3,4-dimethoxyphenyl group but replaces the coumarin-ester with a benzamide .

- Properties : The amide linkage increases hydrogen-bonding capacity compared to esters, affecting solubility and metabolic stability.

Antimicrobial and Anti-inflammatory Activity

- Coumarins with methoxy substitutions (e.g., 8-methoxy) demonstrate enhanced antimicrobial activity due to improved membrane penetration .

- The 3,4-dimethoxyphenyl group is associated with anti-inflammatory effects, as seen in related triazole derivatives .

Thermal and Solubility Profiles

- Melting Points: The target compound’s melting point is expected to fall between 90°C (Rip-B, amide) and 259°C (pyrazinone derivatives) , influenced by crystallinity from ester linkages.

- Solubility : Methoxy groups enhance hydrophobicity, while ester groups may moderate this via polar interactions.

Crystallographic and Supramolecular Features

- Crystal Packing : Analogous coumarin esters form intermolecular interactions (e.g., C–H···O) to create layered structures . The 3,4-dimethoxyphenyl group in the target compound may introduce additional van der Waals interactions, affecting crystallization efficiency.

- Planarity : Reduced planarity compared to 4-methoxyphenyl derivatives could impact solid-state fluorescence and material applications .

Preparation Methods

Chromene-3-Carboxylate Core Synthesis

The chromene backbone is typically constructed via Pechmann condensation , a classical method for coumarin synthesis. For this compound, 8-methoxyresorcinol reacts with a β-keto ester under acidic conditions. For example:

The reaction proceeds via cyclodehydration, with sulfuric acid or Lewis acids (e.g., FeCl₃) as catalysts. The 8-methoxy group directs regioselectivity, ensuring the carboxylate forms at position 3.

2-(3,4-Dimethoxyphenyl)-2-Oxoethyl Sidechain Preparation

The sidechain is synthesized through decarboxylation and oxidation of 3,4-dimethoxyphenyl precursors:

-

Decarboxylation : 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate undergoes aqueous decarboxylation to yield 3,4-dimethoxyphenylacetaldehyde.

-

Oxidation : The aldehyde is oxidized to 3,4-dimethoxyphenylglyoxylic acid (2-oxo-2-(3,4-dimethoxyphenyl)acetic acid) using KMnO₄ or CrO₃.

-

Reduction : Selective reduction of the carboxylic acid to the alcohol (2-(3,4-dimethoxyphenyl)-2-oxoethanol) is achieved via LiAlH₄ or NaBH₄ in tetrahydrofuran.

Esterification and Final Assembly

The chromene-3-carboxylic acid (obtained by hydrolyzing the ethyl ester) is activated as an acid chloride using SOCl₂ or oxalyl chloride. It then undergoes esterification with 2-(3,4-dimethoxyphenyl)-2-oxoethanol under basic conditions (e.g., pyridine or DMAP):

Key parameters :

-

Temperature: 0–25°C to minimize side reactions.

-

Solvent: Anhydrous dichloromethane or THF.

Optimization of Reaction Conditions

Catalytic Systems

Solvent Selection

| Step | Optimal Solvent | Effect on Yield |

|---|---|---|

| Decarboxylation | Water | 89% purity |

| Oxidation | Acetone | 78% conversion |

| Esterification | THF | 72% yield |

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromene-H4), 7.52–6.85 (m, 3H, aromatic), 5.32 (s, 2H, OCH₂CO), 3.94 (s, 6H, OCH₃).

Challenges and Limitations

-

Sidechain Instability : The 2-oxoethyl group is prone to keto-enol tautomerism, requiring inert atmospheres during synthesis.

-

Purification Complexity : Silica gel chromatography is essential to separate regioisomers from the Pechmann reaction.

-

Scalability : Esterification yields drop to 50% at >100g scale due to exothermic side reactions .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Reagent stoichiometry : Use a 1:1.2 molar ratio of the oxime intermediate to acylating agents (e.g., methacryloyl chloride) to minimize side reactions .

- Solvent and conditions : Anhydrous dichloromethane (DCM) under nitrogen atmosphere prevents hydrolysis of reactive intermediates. Dropwise addition of acylating agents over 1 hour reduces exothermic side reactions .

- Purification : Column chromatography (SiO₂, DCM) or recrystallization (Et₂O) achieves >95% purity. In similar coumarin derivatives, yields improved from 51% to 64% via recrystallization .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- ¹H/¹³C NMR : Key markers include:

- HRMS : Confirm molecular ion ([M⁺]) with <0.3 ppm error (e.g., 328.1420 observed vs. 328.1423 theoretical) .

Advanced: How do crystallographic dihedral angles influence molecular packing and bioactivity?

Methodological Answer:

- Planarity vs. torsion : The coumarin core is nearly planar (RMSD = 0.012 Å), but substituents like 3,4-dimethoxyphenyl introduce torsional angles (e.g., 48.04° dihedral angle in 4-methoxyphenyl derivatives). This impacts π-π stacking and intermolecular interactions .

- Bioactivity correlation : Anti-inflammatory activity in chromene derivatives is reduced when bulky substituents increase dihedral angles (>50°), likely due to steric hindrance in target binding .

Advanced: How to resolve contradictions in reported anti-inflammatory activity data for similar compounds?

Methodological Answer:

- Assay variability : Use standardized LPS-induced TNF-α inhibition assays (IC₅₀ values) to compare derivatives. For example, trifluoromethyl substitutions enhance activity (IC₅₀ = 8 µM vs. 22 µM for non-substituted analogs) .

- Structural tweaks : Replace electron-withdrawing groups (e.g., -NO₂) with electron-donating methoxy groups to modulate solubility and receptor affinity .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

- Handling acyl chlorides : Use Schlenk lines for moisture-sensitive reactions and neutralize excess reagents with 2M HCl .

- Waste management : Quench reactive intermediates (e.g., methacryloyl chloride) with saturated NaHCO₃ before disposal .

Advanced: How can SHELX refine crystallographic data for this compound?

Methodological Answer:

- Data processing : Use SHELXL for high-resolution refinement. For twinned crystals, apply the TWIN/BASF commands with HKLF5 format .

- Validation : Compare R-factors (R₁ < 0.05) and check for missed symmetry (e.g., pseudo-merohedral twinning in coumarin derivatives) .

Basic: What synthetic routes are feasible for introducing the 3,4-dimethoxyphenyl group?

Methodological Answer:

- Friedel-Crafts acylation : React 3,4-dimethoxyacetophenone with coumarin-3-carboxylic acid chloride in DCM/AlCl₃ (yield ~60%) .

- Esterification : Use DCC/DMAP-mediated coupling of 2-(3,4-dimethoxyphenyl)-2-oxoethanol with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid .

Advanced: Why do NMR spectra show unexpected splitting patterns in the coumarin ring protons?

Methodological Answer:

- Conformational dynamics : Restricted rotation of the 8-methoxy group causes splitting (e.g., δ 6.61 ppm as a double doublet, J=8.9/2.5 Hz) .

- Solution vs. solid-state : Compare with X-ray data to rule out crystal packing effects .

Advanced: How to design derivatives for enhanced fluorescence properties?

Methodological Answer:

- Substituent effects : Introduce electron-donating groups (e.g., -N(CH₂CH₃)₂) at position 7 to redshift emission (λₑₘ = 520 nm vs. 480 nm for methoxy derivatives) .

- Solvatochromism : Test in polar solvents (e.g., DMF) to assess intramolecular charge transfer (ICT) efficiency .

Basic: How to troubleshoot low yields in esterification steps?

Methodological Answer:

- Activation : Use DCC/DMAP instead of EDC to activate carboxylic acids, reducing racemization .

- Temperature control : Maintain 0–5°C during acylation to prevent thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.